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molecular formula C11H16N4O2 B3152910 3-(4-Methylpiperazin-1-yl)-2-nitroaniline CAS No. 74628-20-9

3-(4-Methylpiperazin-1-yl)-2-nitroaniline

Cat. No. B3152910
M. Wt: 236.27
InChI Key: XXUUIQMQPSMPJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08629147B2

Procedure details

A mixture of 3-chloro-2-nitro-phenylamine (172.6 mg, 1 mmol) and 1-methyl-piperazine (1.5 mL) was heated at 200° C. in a Biotage Initiator Sixty microwave reactor for 15 min, cooled to the room temperature, and concentrated under reduced pressure. The residue was purified by chromatography (500:10:1 CH2Cl2/MeOH/28% aqueous NH4OH) to afford the title compound (139 mg, 59%). 1H NMR (MeOH-d4) δ 2.32 (s, 3H), 2.55 (m, 4H), 2.99 (m, 4H), 6.45 (d, J=9 Hz, 1H), 6.57 (d, J=9 Hz, 1H), 7.15 (dd, J=9 Hz and 9 Hz, 1H). ESI-MS m/z 237.3 (MH+).
Quantity
172.6 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
Initiator Sixty
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
59%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3]([N+:9]([O-:11])=[O:10])=[C:4]([NH2:8])[CH:5]=[CH:6][CH:7]=1.[CH3:12][N:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1>>[CH3:12][N:13]1[CH2:18][CH2:17][N:16]([C:2]2[C:3]([N+:9]([O-:11])=[O:10])=[C:4]([NH2:8])[CH:5]=[CH:6][CH:7]=2)[CH2:15][CH2:14]1

Inputs

Step One
Name
Quantity
172.6 mg
Type
reactant
Smiles
ClC=1C(=C(C=CC1)N)[N+](=O)[O-]
Name
Quantity
1.5 mL
Type
reactant
Smiles
CN1CCNCC1
Step Two
Name
Initiator Sixty
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography (500:10:1 CH2Cl2/MeOH/28% aqueous NH4OH)

Outcomes

Product
Name
Type
product
Smiles
CN1CCN(CC1)C=1C(=C(C=CC1)N)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 139 mg
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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